molecular formula C10H16O B8635068 4,6,6-Trimethylcyclohex-1-ene-1-carbaldehyde CAS No. 61448-02-0

4,6,6-Trimethylcyclohex-1-ene-1-carbaldehyde

Cat. No. B8635068
M. Wt: 152.23 g/mol
InChI Key: PWFBZZTXVTYUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06177400B1

Procedure details

A mixture of 4,6,6-trimethyl-1,3-cyclohexadiene-1-carbaldehyde (141 g, 0.94 mole), ethanol (1 l) and palladium on charcoal (10%, 0.5 g) was hydrogenated by shaking under a H2-atmosphere for 3.5 h. The H2-consumption was 23.5 l. After filtration and concentration of the thus-obtained solution, the residue was distilled at 50°/0.7 hPa, to obtain 125.3 g (87.6%) of the desired product.
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
87.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[C:5]([CH:10]=[O:11])=[CH:4][CH:3]=1>[Pd].C(O)C>[CH3:1][CH:2]1[CH2:7][C:6]([CH3:8])([CH3:9])[C:5]([CH:10]=[O:11])=[CH:4][CH2:3]1

Inputs

Step One
Name
Quantity
141 g
Type
reactant
Smiles
CC1=CC=C(C(C1)(C)C)C=O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
by shaking under a H2-atmosphere for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The H2-consumption
FILTRATION
Type
FILTRATION
Details
After filtration and concentration of the thus-obtained solution
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at 50°/0.7 hPa

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CC1CC=C(C(C1)(C)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 125.3 g
YIELD: PERCENTYIELD 87.6%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.